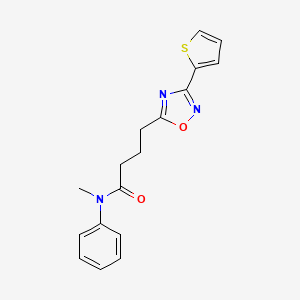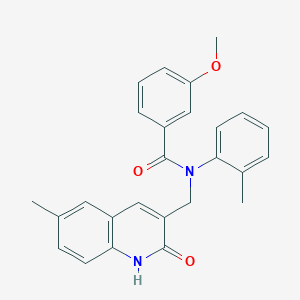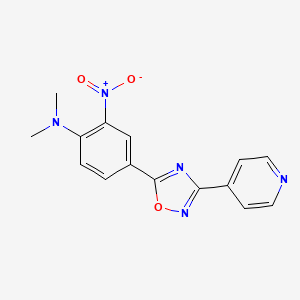
(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate, also known as HQBB, is a chemical compound that has been widely studied for its biological and medicinal properties. The synthesis of HQBB has been of interest to researchers due to its potential applications in drug development and disease treatment. In
Aplicaciones Científicas De Investigación
Drug Research and Development
4-Hydroxy-2-quinolones, which are structurally similar to your compound, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Synthesis of Heterocycles
The compound can be used in the synthesis of heterocycles. For example, 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one, a related compound, reacts with hydroxylamine to afford three regioisomeric oxazoloquinolones .
Corrosion Inhibitors
Quinazoline derivatives based on 8-hydroxyquinoline have been synthesized and used as corrosion inhibitors for mild steel in acidic environments . Given the structural similarity, “(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate” could potentially have similar applications.
Biological and Pharmacological Activities
Quinoline-2,4-diones, which are structurally similar to your compound, have unique roles in natural and synthetic chemistry due to their biological and pharmacological activities . Over 13,000 derivatives have been reported, with more than 100 naturally occurring molecules displaying this motif .
Antimalarial Agent
Quinine and its derivatives, which are structurally similar to your compound, have been used to treat nocturnal leg cramps, arthritis, and have also been used with limited success to treat people who had been infected by prions .
Herbicides and Insecticides
Hydroxyquinoline derivatives have been used as herbicides, insecticides, nematocides, rodenticides, and plant growth regulators . It’s possible that “(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate” could have similar uses.
Propiedades
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c18-14-7-3-2-6-13(14)17(21)22-10-12-9-11-5-1-4-8-15(11)19-16(12)20/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMTUFHDRSXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

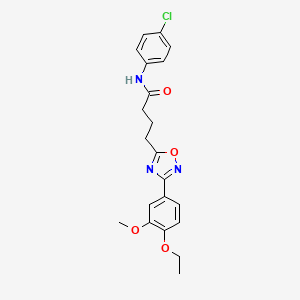
![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)



![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
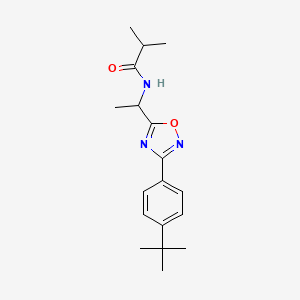
![N'-[(Z)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705679.png)

